N-(4-Bromophenyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWHRINPHQUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227834 | |
| Record name | Benzamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7702-38-7 | |
| Record name | N-(4-Bromophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7702-38-7 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Bromophenyl Benzamide and Its Analogues
Optimized Reaction Pathways for Amide Formation
The construction of the amide bond is the cornerstone of N-(4-Bromophenyl)benzamide synthesis. Modern approaches focus on maximizing yield, minimizing side reactions, and employing milder conditions through the use of activated precursors and specialized reagents.
Condensation Reactions Utilizing Halogenated Anilines and Activated Carboxylic Acids
The most direct route to this compound involves the condensation reaction between a halogenated aniline (B41778), specifically 4-bromoaniline (B143363), and an activated form of a carboxylic acid. Activating the carboxylic acid, typically by converting it into an acyl halide, enhances its electrophilicity, facilitating the nucleophilic attack by the amine.
A common method involves the reaction of 4-bromoaniline with an acyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. For instance, N-(4-bromophenyl)furan-2-carboxamide, an analogue, has been synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.gov This reaction, conducted in dry dichloromethane (B109758) (DCM) with triethylamine (B128534) as the base, proceeds at room temperature and achieves an excellent yield of 94%. nih.gov Similarly, the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide is achieved through the condensation of 4-bromoaniline and 2-chlorobenzoyl chloride, using bases like triethylamine or pyridine. evitachem.com A general procedure for synthesizing this compound involves activating benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with 4-bromoaniline, resulting in a 72% yield. nanobioletters.com
These reactions highlight a reliable and high-yielding pathway for amide formation, as summarized in the table below.
| Amide Product | Aniline | Activated Carboxylic Acid | Base/Solvent | Yield |
| N-(4-bromophenyl)furan-2-carboxamide | 4-bromoaniline | Furan-2-carbonyl chloride | Triethylamine / DCM | 94% nih.gov |
| This compound | 4-bromoaniline | Benzoyl chloride (from Benzoic acid + SOCl₂) | Not specified | 72% nanobioletters.com |
| N-(4-Bromophenyl)-2-chloro-benzamide | 4-bromoaniline | 2-Chlorobenzoyl chloride | Triethylamine or Pyridine / DCM | >85% (industrial scale) evitachem.com |
Role of Coupling Reagents and Catalysts in Yield Enhancement
To circumvent the often harsh conditions required for creating activated carboxylic acids like acyl chlorides, a wide array of coupling reagents and catalysts have been developed. These reagents facilitate direct amide bond formation from carboxylic acids and amines under milder conditions, significantly enhancing yields and substrate scope.
Carbodiimides represent a classic family of coupling reagents. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline with an 83% yield using N,N′-Dicyclohexylcarbodiimide (DCC) as the coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst. mdpi.com
Other specialized reagents have proven highly effective. The synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, an analogue of the target compound, was achieved in an excellent yield of 93% by reacting 4‐bromobenzoic acid and (S)‐1‐phenylethanamine with titanium tetrachloride (TiCl₄) as a coupling reagent. researchgate.net Modern methods also employ phosphonium (B103445) and uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), which convert carboxylic acids into highly reactive activated esters in situ. sigmaaldrich.com These reagents are known to be very efficient, leading to fast reactions with minimal side reactions. sigmaaldrich.compeptide.com
Furthermore, catalytic approaches are gaining prominence. A green and efficient method utilizes a reusable solid acid catalyst, diatomite earth@IL/ZrCl₄, for the direct condensation of benzoic acids and amines under ultrasonic irradiation, providing good yields. researchgate.net
| Coupling Reagent/Catalyst | Reactants | Yield | Key Feature |
| DCC / DMAP | Pyrazine-2-carboxylic acid + 4-bromo-3-methyl aniline | 83% mdpi.com | Widely used carbodiimide (B86325) method. |
| Titanium tetrachloride (TiCl₄) | 4‐bromobenzoic acid + (S)‐1‐phenylethanamine | 93% researchgate.net | Highly efficient Lewis acid coupling reagent. |
| Diatomite earth@IL/ZrCl₄ | Benzoic acids + Amines | Good yields researchgate.net | Reusable, heterogeneous catalyst under ultrasonic conditions. |
| Phosphonium/Uronium Reagents (e.g., PyBOP, HBTU) | Carboxylic acids + Amines | High yields | Forms highly reactive activated esters in situ. sigmaaldrich.com |
Strategies for Functionalization and Derivatization
The this compound structure serves as a versatile scaffold for further chemical modification. The bromine atom is a key functional group that enables a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heterocyclic substituents.
Halogenation and Arylation Techniques
The bromine atom on the phenyl ring of this compound is a prime site for arylation reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at this position. These methods allow for the direct attachment of various aryl groups, transforming the bromo-substituted precursor into more complex biaryl structures.
The arylation of this compound analogues has been successfully demonstrated using palladium(0) catalysts. In one study, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide was reacted with a variety of aryl boronic acids in the presence of a Pd(0) catalyst to generate arylated analogues in moderate to good yields, ranging from 62% to 89%. researchgate.net This strategy is broadly applicable for derivatizing the 4-bromo position, offering a straightforward route to a wide range of functionalized benzamides.
Suzuki-Miyaura Cross-Coupling for N-(4-Bromophenyl)furan-2-carboxamide Analogues
The Suzuki-Miyaura cross-coupling reaction is a particularly efficient and widely used method for the arylation of aryl halides. This reaction has been effectively applied to N-(4-bromophenyl)furan-2-carboxamide, an analogue of the primary compound, to synthesize a series of novel derivatives. nih.govresearchgate.net
In a representative study, N-(4-bromophenyl)furan-2-carboxamide was coupled with various aryl and heteroaryl boronic acids. nih.gov The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with potassium phosphate (B84403) (K₃PO₄) serving as the base. nih.govresearchgate.net This methodology afforded the desired N-(4-arylphenyl)furan-2-carboxamide analogues in yields ranging from moderate to good (32–83%). nih.gov This demonstrates the robustness of the Suzuki-Miyaura reaction for elaborating the N-(4-Bromophenyl)amide core structure.
Table of Suzuki-Miyaura Cross-Coupling Results for N-(4-bromophenyl)furan-2-carboxamide nih.govresearchgate.net
| Starting Material | Boronic Acid | Catalyst / Base | Yield |
| N-(4-bromophenyl)furan-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 43–83% |
| N-(4-bromophenyl)furan-2-carboxamide | Various heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 32–83% |
Incorporation of Heterocyclic Moieties
Introducing heterocyclic rings into the this compound framework is a key strategy for modifying its chemical properties. This can be achieved through several synthetic routes.
One common approach is to begin the synthesis with a heterocyclic carboxylic acid. For example, reacting 4-bromoaniline with furan-2-carbonyl chloride directly yields N-(4-bromophenyl)furan-2-carboxamide, incorporating a furan (B31954) ring. nih.gov Similarly, using pyrazine-2-carboxylic acid leads to the formation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which contains a pyrazine (B50134) moiety. mdpi.com This approach has also been used to prepare a series of N-[(diethylamino)alkyl]arenamides containing pyrrole (B145914) and indole (B1671886) rings from their corresponding heterocyclic carboxylic acids. nih.gov
Alternatively, heterocyclic groups can be introduced onto the pre-formed this compound scaffold. As described in the Suzuki-Miyaura coupling section, the use of heteroaryl boronic acids allows for the direct attachment of heterocycles to the brominated phenyl ring. nih.gov More complex, multi-component reactions can also be employed to build heterocyclic systems onto the benzamide (B126) core. For instance, a domino synthesis involving isatins and 2-amino-N-aryl benzamides has been used to create derivatives that incorporate a quinazoline-dione system. rsc.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances. In the synthesis of this compound and its analogues, this has translated into the adoption of innovative techniques such as phase transfer catalysis and ultrasound assistance. These methods aim to improve reaction yields, simplify work-up procedures, and reduce the environmental footprint by enabling reactions under milder, often solvent-free, conditions.
Phase Transfer Catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases, thereby eliminating the need for expensive, toxic, or high-boiling aprotic solvents. This technique is particularly effective for reacting an inorganic salt with an organic substrate. While not a direct synthesis of an amide, PTC has been successfully applied in the solvent-free synthesis of N-aryl-N'-aroyl thioureas, which are structural analogues of benzamides where the amide oxygen is replaced by sulfur.
A notable application involves the reaction of aroyl chlorides with potassium thiocyanate (B1210189) (KSCN) in the presence of a phase transfer catalyst like PEG-400, followed by the addition of an aromatic amine. tandfonline.com The reaction is often accelerated by microwave irradiation. tandfonline.comtandfonline.com In this two-step, one-pot synthesis, the PTC facilitates the initial reaction between the solid KSCN and the liquid aroyl chloride to form an aroyl isothiocyanate intermediate. This intermediate then reacts with an aromatic amine to yield the final N-aryl-N'-aroyl thiourea. tandfonline.com The use of a catalyst is crucial, as the reaction shows little to no progress without it. tandfonline.com This method is highly efficient, rapid, and environmentally friendly due to the absence of organic solvents. tandfonline.comtandfonline.com
| Aroyl Chloride (Ar-COCl) | Aromatic Amine (Ar'-NH₂) | Product (Ar-CONHCSNH-Ar') | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | Aniline | N-Phenyl-N'-benzoyl thiourea | 92.5 |
| Benzoyl chloride | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-benzoyl thiourea | 95.3 |
| Benzoyl chloride | 4-Bromoaniline | N-(4-Bromophenyl)-N'-benzoyl thiourea | 98.1 |
| 4-Chlorobenzoyl chloride | Aniline | N-Phenyl-N'-(4-chlorobenzoyl) thiourea | 96.2 |
| 4-Methylbenzoyl chloride | Aniline | N-Phenyl-N'-(4-methylbenzoyl) thiourea | 90.5 |
| 4-Nitrobenzoyl chloride | 4-Bromoaniline | N-(4-Bromophenyl)-N'-(4-nitrobenzoyl) thiourea | 94.6 |
Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to accelerate chemical reactions. This technique offers a green alternative to conventional heating methods, often resulting in dramatically reduced reaction times, milder reaction conditions, and improved yields. nih.govchemmethod.com
The synthesis of benzamides and their derivatives has been shown to benefit significantly from ultrasonic irradiation. One approach involves the direct condensation of benzoic acids and amines. For instance, benzamide derivatives can be prepared in high yields under ultrasonic irradiation at room temperature using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4). This method is noted for its low reaction times, simple procedure, and eco-friendly nature. researchgate.net
Another sonochemical method is the benzoylation of aromatic compounds. The use of a benzamide/sulfuryl chloride reagent under ultrasonic conditions has been shown to be an efficient protocol for synthesizing benzoyl derivatives. chemmethod.com This method demonstrates a remarkable rate acceleration compared to conventional stirring. For example, a reaction that requires 5-8 hours under normal conditions can be completed in just 40-60 minutes with sonication, and even faster (4-6 minutes) with microwave assistance. chemmethod.com The efficiency of ultrasound is also highlighted in the synthesis of complex benzamide-containing heterocyclic compounds, where reaction times were reduced from 8-10 hours under reflux to just 2 hours using sonication. nih.gov
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoylation of Bromobenzene | Conventional (Stirring) | 6 hours | 85 | chemmethod.com |
| Benzoylation of Bromobenzene | Ultrasound (Sonication) | 50 minutes | 92 | chemmethod.com |
| Cyclocondensation to form a Benzamide derivative | Conventional (Reflux) | 8-10 hours | 65-75 | nih.gov |
| Cyclocondensation to form a Benzamide derivative | Ultrasound (Sonication) | 2 hours | 78-88 | nih.gov |
| Condensation of Benzoic Acid and Aniline | Ultrasound (with catalyst) | 20 minutes | 98 | researchgate.net |
Comprehensive Spectroscopic and Crystallographic Investigations of N 4 Bromophenyl Benzamide Structures
High-Resolution Spectroscopic Characterization
The structural elucidation and characterization of N-(4-Bromophenyl)benzamide rely on a combination of high-resolution spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
In ¹H NMR spectra recorded in DMSO-d₆, a characteristic singlet for the amide proton (N-H) is observed at approximately 10.35 ppm. The aromatic protons appear as a series of multiplets in the range of 7.49 to 7.96 ppm. Specifically, the protons on the benzoyl ring and the bromophenyl ring can be distinguished based on their coupling patterns and chemical environments.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the amide group gives a characteristic signal at approximately 165.3 ppm. The aromatic carbons resonate in the region between 115.6 and 138.2 ppm. The carbon atom bonded to the bromine (C-Br) is typically found at the upfield end of this range, around 115.6 ppm, while the carbon ipso to the amide nitrogen appears around 138.2 ppm.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment. A COSY spectrum would confirm the proton-proton coupling relationships within the individual aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, and an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, invaluable for confirming the connectivity between the benzoyl and the 4-bromophenyl moieties across the amide linkage.
Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 10.35 (s, 1H) | Amide N-H |
| ¹H | 7.90-7.96 (m, 2H) | Aromatic H (Benzoyl) |
| ¹H | 7.67-7.85 (m, 2H) | Aromatic H (Bromophenyl) |
| ¹H | 7.49-7.60 (m, 5H) | Aromatic H (Overlapping Benzoyl and Bromophenyl) |
| ¹³C | 165.3 | Amide C=O |
| ¹³C | 138.2 | Aromatic C (C-N) |
| ¹³C | 135.2 | Aromatic C |
| ¹³C | 132.5 | Aromatic C |
| ¹³C | 132.1 | Aromatic C |
| ¹³C | 128.7 | Aromatic C |
| ¹³C | 128.2 | Aromatic C |
| ¹³C | 122.7 | Aromatic C |
| ¹³C | 115.6 | Aromatic C (C-Br) |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum exhibits several characteristic absorption bands that confirm the amide structure.
A prominent feature in the spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. Another key absorption is the strong band corresponding to the carbonyl (C=O) group stretching of the amide, known as the Amide I band, which is observed at approximately 1650-1670 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1530-1550 cm⁻¹. Furthermore, C-N stretching vibrations can be observed in the 1200-1350 cm⁻¹ region. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, in the range of 500-600 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Amide (N-H) |
| Aromatic C-H Stretch | >3000 | Aryl C-H |
| C=O Stretch (Amide I) | 1650 - 1670 | Amide (C=O) |
| N-H Bend (Amide II) | 1530 - 1550 | Amide (N-H) |
| Aromatic C=C Stretch | 1450 - 1600 | Aryl C=C |
| C-N Stretch | 1200 - 1350 | Amide (C-N) |
| C-Br Stretch | 500 - 600 | Aryl Bromide (C-Br) |
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, confirming its chemical formula, C₁₃H₁₀BrNO. In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, with a molecular weight of approximately 276.13 g/mol , the [M+H]⁺ ion would be detected at an m/z value of around 277.
The fragmentation pathway of this compound under mass spectrometric conditions (e.g., collision-induced dissociation) can be predicted based on its structure. The most labile bond is the amide C-N bond. Cleavage of this bond is expected to be a primary fragmentation route, leading to two major fragment ions:
The benzoyl cation (C₆H₅CO)⁺ at m/z 105.
The 4-bromoaniline (B143363) radical cation or a related fragment derived from the N-phenyl portion.
Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO), resulting in the formation of the phenyl cation (C₆H₅)⁺ at m/z 77. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks for all bromine-containing fragments, providing an additional layer of confirmation for their identity.
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the two aromatic rings (the benzoyl ring and the 4-bromophenyl ring) and the conjugated amide system. These transitions typically give rise to strong absorption bands in the ultraviolet region, generally below 300 nm. The presence of the bromine atom and the amide linkage can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted benzene (B151609) or benzamide (B126), providing insight into the electronic structure of the conjugated system.
Single Crystal X-Ray Diffraction Studies for Atomic Precision
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Crystallographic studies of this compound have successfully determined its crystal structure. The analysis reveals that the compound crystallizes in the monoclinic crystal system. The specific space group has been identified as P2₁/c .
The molecule itself is not planar; it adopts a twisted conformation. The dihedral angle between the planes of the phenyl and the 4-bromophenyl rings is significant, measured at 58.63 (9)°. In the crystal lattice, molecules are organized into chains along the direction, linked by intermolecular N—H⋯O hydrogen bonds. These hydrogen bonds, in conjunction with C—H⋯π interactions, create a stable three-dimensional network.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1002 (4) |
| b (Å) | 10.0270 (6) |
| c (Å) | 16.5164 (10) |
| β (°) | 96.791 (2) |
| Volume (ų) | 1166.44 (12) |
Analysis of Intramolecular Hydrogen Bonding Networks
In the crystalline state, this compound exhibits specific intramolecular interactions that contribute to its conformational stability. While classical strong intramolecular hydrogen bonds are not the defining feature of its solid-state conformation, weaker C—H···O interactions play a role. The geometry of the molecule, particularly the relative orientation of the phenyl and 4-bromophenyl rings with respect to the central amide linkage, is primarily governed by steric and electronic effects rather than strong intramolecular hydrogen bonds.
In closely related benzamide structures, true intramolecular N—H···O hydrogen bonds are observed, which create stable six-membered ring motifs (S(6) rings). For instance, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong N—H···O hydrogen bond is a key feature of its molecular structure. researchgate.netnih.gov This type of interaction significantly influences the planarity of the molecule. However, in the known crystal structure of this compound, the "trans" conformation of the amide group prevents the formation of a direct intramolecular N—H···O bond. Instead, the focus of hydrogen bonding shifts to intermolecular interactions, which are dominant in the crystal packing.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of this compound is characterized by a robust network of intermolecular interactions that dictate the packing of molecules in the solid state. The primary interaction governing the crystal packing is the classical N—H···O hydrogen bond. In this motif, the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.
These N—H···O hydrogen bonds link the molecules into infinite chains, a common supramolecular synthon in the crystal structures of primary and secondary amides. researchgate.net Specifically, in the triclinic crystal form of 4-Bromo-N-phenylbenzamide, these interactions form chains that propagate along the nih.gov crystallographic direction. researchgate.net
Table 1: Key Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N—H (amide) | O=C (carbonyl) | Links molecules into chains |
| C—H···π | C—H (phenyl) | π-system (phenyl ring) | Contributes to 3D network stability |
Conformational Analysis within the Crystalline Lattice
The molecule of this compound is not planar in the solid state. researchgate.net Its conformation is characterized by a significant twist around the amide and aryl single bonds. The dihedral angle between the mean planes of the phenyl ring and the 4-bromophenyl ring is a key conformational descriptor. In the crystal structure of 4-Bromo-N-phenylbenzamide, this angle is reported to be 58.63 (9)°. researchgate.net
The central amide plane (N—C=O) is also twisted with respect to both aromatic rings. The dihedral angles between the amide plane and the planes of the phenyl and 4-bromophenyl rings are 30.2 (2)° and 29.2 (2)°, respectively. researchgate.net This twisted conformation is a result of minimizing steric hindrance between the aromatic rings while allowing for effective intermolecular interactions within the crystal lattice.
Studies on related benzamides have shown that the conformations observed in the crystalline state can differ from the lowest energy conformations of the isolated molecule in the gas phase. researchgate.net These differences highlight the significant influence of crystal packing forces, such as hydrogen bonding and π-stacking, on the molecular conformation. The energy required to adopt a conformation suitable for optimal packing is compensated by the stabilization gained from the intermolecular interactions in the crystal. researchgate.net
Table 2: Selected Torsion and Dihedral Angles for this compound
| Parameter | Angle (°) |
| Dihedral angle between phenyl and 4-bromophenyl rings | 58.63 (9) |
| Dihedral angle between amide plane and phenyl ring | 30.2 (2) |
| Dihedral angle between amide plane and 4-bromophenyl ring | 29.2 (2) |
Data from the crystal structure of 4-Bromo-N-phenylbenzamide. researchgate.net
Polymorphism and Solid-State Characteristics
Identification and Characterization of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of great importance in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit different physical properties such as melting point, solubility, and stability.
While the existence of polymorphism has been documented for many benzamide derivatives, including the closely related compound N-(4-Bromophenyl)acetamide which has at least two known polymorphs (one orthorhombic and one monoclinic), there are no specific reports in the surveyed literature detailing the isolation and characterization of different polymorphic forms of this compound itself. ias.ac.in
The study of polymorphism in related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide, demonstrates that crystallization from different solvents can lead to the formation of different polymorphs. These forms can be identified and characterized using techniques such as single-crystal X-ray diffraction, which reveals the different molecular arrangements and unit cell parameters. Other methods like differential scanning calorimetry (DSC) and vibrational spectroscopy (FTIR, Raman) are also crucial for identifying and distinguishing between polymorphic forms.
Quantitative Analysis of Intermolecular Interactions in Dimorphs
The quantitative analysis of intermolecular interactions is crucial for understanding the relative stability and formation of different polymorphs. Since no polymorphs of this compound have been reported, this section will draw upon methodologies used for other benzamide dimorphs to illustrate the analytical process.
For the dimorphs of compounds like 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide, computational methods such as PIXEL calculations and Hirshfeld surface analysis are employed to quantify the contributions of various intermolecular forces to the crystal packing. PIXEL calculations allow for the partitioning of the total lattice energy into coulombic, polarization, dispersion, and repulsion components for each molecular pair, providing a detailed picture of the energetic landscape of the crystal.
Advanced Computational and Theoretical Chemistry of N 4 Bromophenyl Benzamide
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in understanding the intrinsic properties of N-(4-Bromophenyl)benzamide at the electronic level. These ab initio methods allow for the precise calculation of molecular geometries, orbital energies, and various reactivity parameters.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govaimspress.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. aimspress.com
For this compound, DFT calculations using a common basis set like B3LYP/6-311++G(d,p) would be employed to determine these values. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzoyl ring and the amide linkage, while the LUMO is distributed over the electron-accepting regions. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors help in predicting how the molecule will behave in a chemical reaction.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov
These quantum chemical parameters are invaluable for understanding the molecule's stability and its potential for electrophilic or nucleophilic interactions. nih.gov
| Descriptor | Calculated Value |
|---|---|
| Chemical Potential (μ) | -4.30 eV |
| Chemical Hardness (η) | 2.55 eV |
| Global Electrophilicity Index (ω) | 3.62 eV |
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. esisresearch.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, specific vibrational modes (stretching, bending, scissoring) can be assigned to the observed spectral bands. researchgate.netmdpi.com This correlation between theoretical and experimental data confirms the molecular structure and provides a detailed understanding of its intramolecular dynamics. orientjchem.org
For this compound, key vibrational modes include the N-H stretch of the amide group, the C=O carbonyl stretch, C-N stretching, and vibrations associated with the two aromatic rings, including the characteristic C-Br stretch. DFT calculations can predict the wavenumbers for these modes, which typically show good agreement with experimental FT-IR and FT-Raman data after applying a scaling factor. esisresearch.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | ~3350 | Amide N-H stretching |
| ν(C-H)arom | 3100-3000 | Aromatic C-H stretching |
| ν(C=O) | ~1660 | Amide I (Carbonyl stretching) |
| δ(N-H) | ~1530 | Amide II (N-H bending) |
| ν(C=C)arom | 1600-1450 | Aromatic C=C stretching |
| ν(C-N) | ~1240 | Amide III (C-N stretching) |
| ν(C-Br) | ~650 | C-Br stretching |
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, molecular modeling and simulation techniques are used to study the behavior of this compound in a more complex biological environment, predicting its interactions with macromolecular targets and assessing the stability of the resulting complexes.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comscispace.com This technique is essential in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For this compound, docking studies could be performed against various enzymes where benzamide (B126) derivatives have shown activity, such as tyrosine kinases or bromodomains. nih.govnih.gov
The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which estimates the binding affinity. mdpi.com Analysis of the docked pose reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov For instance, the amide N-H group of this compound could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions with amino acid residues in the active site.
| Parameter | Result |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Hydrogen Bonds | Amide N-H with Aspartic Acid residue |
| Hydrophobic Interactions | Bromophenyl ring with Leucine, Valine residues |
| Pi-Pi Stacking | Benzoyl ring with Phenylalanine residue |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex and explore the conformational changes that may occur upon binding. mdpi.comnih.gov
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 25 | 1.5 | 0.8 |
| 50 | 1.8 | 1.1 |
| 75 | 1.7 | 1.0 |
| 100 | 1.8 | 1.1 |
A plateau in RMSD values indicates the system has reached equilibrium and the complex is stable.
Predictive Modeling for Biological Activity and Material Properties
The computational investigation of this compound provides a powerful lens through which to predict its potential biological functions and material characteristics. By employing advanced theoretical chemistry techniques, it is possible to build models that correlate the molecule's structural features with its macroscopic properties, guiding further experimental work in drug discovery and materials science.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.com These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanisms of action. nih.gov
For benzamide derivatives, QSAR studies have been successfully applied to predict a range of biological activities, including enzyme inhibition and antimicrobial effects. frontiersin.orgmdpi.com A typical QSAR study on a series of compounds like this compound derivatives would involve the following steps:
Data Set Selection: A group of structurally related benzamide derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. sphinxsai.comsemanticscholar.org
Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional (1D): Molecular weight, number of atoms, etc.
Topological (2D): Describing atomic connectivity.
Geometrical (3D): Related to the three-dimensional structure of the molecule.
Physicochemical: Such as lipophilicity (LogP), polarizability, and electronic properties.
Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). frontiersin.org
Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Key statistical parameters include the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's internal predictivity. The model's ability to predict the activity of the external test set is the ultimate proof of its utility.
In studies of related benzamide derivatives, descriptors such as hydrophobicity, hydrogen bond donating and accepting capabilities, and steric properties have been shown to be crucial for their biological activity. nih.gov For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is critical for inhibitory activity, and the inclusion of hydrogen bond donating groups positively contributes to their potency. nih.gov
Table 1: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |
| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value |
| r²_pred (External Validation) | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.6 |
These methodologies allow researchers to computationally screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted biological activity, saving significant time and resources. fiveable.me
Non-Linear Optical (NLO) Property Prediction
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics, such as optical modulators and data storage. Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO properties of organic molecules like this compound.
The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value suggests that the molecule has significant potential as an NLO material. DFT calculations using hybrid functionals like B3LYP can be employed to compute this property. researchgate.net
Several molecular features are known to enhance NLO response:
Intramolecular Charge Transfer (ICT): Molecules with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A) often exhibit strong NLO properties. The benzamide core can act as part of the π-system.
Small HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. A smaller energy gap facilitates electron excitation and often correlates with a larger hyperpolarizability. researchgate.net
Dipole Moment and Polarizability: Changes in the dipole moment upon electronic excitation are related to the NLO response. Linear polarizability (α) and the total dipole moment (μ) are also calculated to understand the molecule's electronic behavior.
Studies on other organic molecules, such as triazole and benzohydrazide (B10538) derivatives, have demonstrated the effectiveness of DFT in predicting NLO potential. researchgate.netnih.gov For example, a computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives showed that compounds with lower HOMO-LUMO energy gaps exhibited significantly higher first hyperpolarizability values, indicating their promise for NLO applications. nih.gov
Table 2: Computationally Derived Parameters for NLO Property Prediction
| Parameter | Symbol | Significance |
| Total Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Linear Polarizability | α | Describes the molecule's response to an external electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO; smaller gaps often correlate with higher NLO activity. |
By calculating these parameters for this compound, researchers can predict its potential for use in NLO materials and suggest structural modifications to enhance these properties.
Computational Insights into Intermolecular Forces and Crystal Stability
The arrangement of molecules in a crystal lattice determines the material's physical properties, such as melting point, solubility, and stability. Computational methods provide profound insights into the intermolecular forces governing the crystal packing of this compound.
The crystal structure of this compound reveals that molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net The molecule itself is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. researchgate.net
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm map indicate close contacts, highlighting the most significant interactions.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Brominated Benzamide Derivative
| Contact Type | Percentage Contribution (%) | Description |
| H···H | 19.7% | Represents the most abundant, though weaker, van der Waals interactions. researchgate.net |
| C···H/H···C | 14.8% | Indicates C-H···π interactions, which play a role in stabilizing the packing. researchgate.net |
| Br···H/H···Br | 12.4% | Highlights the significant role of the bromine atom in directing the crystal packing through halogen-hydrogen contacts. researchgate.netnih.gov |
| O···H/H···O | ~11.0% | Corresponds to the crucial N-H···O hydrogen bonds that form the primary structural motifs. nih.gov |
| N···H/H···N | ~17.3% | Relates to hydrogen bonding and other close contacts involving nitrogen. nih.gov |
Note: Percentages are illustrative and based on analyses of closely related structures, such as N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide and 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, as direct data for this compound was not available. nih.govtib.eu
These computational analyses demonstrate that the stability of the this compound crystal is not solely due to the strong N—H⋯O hydrogen bonds but is a cooperative effect of multiple weaker interactions, including C—H⋯π and significant contacts involving the bromine atom. researchgate.netias.ac.in Understanding this intricate network of forces is crucial for predicting polymorphism—the existence of different crystal forms of the same compound—which has profound implications for the properties of pharmaceutical and material products. ias.ac.inbgu.ac.il
Pharmacological and Biological Research on N 4 Bromophenyl Benzamide Derivatives
Antimicrobial Activity Investigations
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. N-(4-Bromophenyl)benzamide derivatives have been a subject of such investigations, showing promise against bacteria and fungi.
Substituted benzamide (B126) derivatives are recognized for their potential as antibacterial agents nanobioletters.com. Research has demonstrated that this compound and its analogues are active against various bacterial strains, including those with clinical resistance.
One study detailed the synthesis of this compound (referred to as compound 6c), which exhibited notable antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The efficacy was quantified by measuring the diameter of the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC), with compound 6c showing a 24 mm zone of inhibition and an MIC value of 6.25 µg/mL against B. subtilis. nanobioletters.com
In another significant study, researchers synthesized N-(4-bromophenyl)furan-2-carboxamide and its subsequent derivatives via Suzuki-Miyaura cross-coupling reactions. nih.gov These compounds were tested against clinically isolated drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The findings highlight the potential of this structural backbone in addressing infections caused by multidrug-resistant pathogens. nih.govnih.govnih.gov
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| This compound (6c) | B. subtilis | 24 | 6.25 | nanobioletters.com |
| This compound (6c) | E. coli | Data not specified | > 6.25 | nanobioletters.com |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | Drug-Resistant A. baumannii | Variable | Variable | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | Drug-Resistant K. pneumoniae | Variable | Variable | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | Drug-Resistant E. cloacae | Variable | Variable | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | MRSA | Variable | Variable | nih.gov |
The antifungal potential of brominated benzamide derivatives has also been explored. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae. researchgate.net The MIC values for the parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, were determined to be 0.625 g/L against F. oxysporum and 0.3125 g/L against S. cerevisiae. researchgate.net
The mechanism of antifungal action for related compounds, such as N-phenacyldibromobenzimidazoles, involves disruption of the fungal cell wall and membrane integrity. nih.gov These compounds can induce β-d-glucanase, cause morphological distortions, and lead to osmotic instability in fungi like Candida albicans. nih.gov Such mechanisms, which target the essential ergosterol (B1671047) component of the fungal cell membrane, are common to several classes of antifungal agents. nih.gov
| Compound Derivative | Fungal Species | MIC | Reference |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydrazinocarbonyl-methoxy-benzamide | Fusarium oxysporum | 1.25 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydrazinocarbonyl-methoxy-benzamide | Sclerotinia sclerotiorum | 1.25 g/L | researchgate.net |
Bacterial biofilms present a significant challenge in clinical settings as they confer increased resistance to antimicrobial treatments. nih.gov The ability of compounds to inhibit or disrupt biofilm formation is a key area of research. nih.govfrontiersin.org Studies on related benzimidazole (B57391) structures have shown direct anti-biofilm activity. For instance, the N-phenacyldibromobenzimidazole derivative 5h was found to cause osmotic instability in C. albicans biofilms, demonstrating that this class of compounds can interfere with the integrity of these microbial communities. nih.gov This suggests that this compound derivatives may also possess anti-biofilm properties, a promising avenue for future investigation.
Anticancer and Cytotoxic Potential
Benzamide derivatives are well-established pharmacophores in anticancer drug discovery, known to exhibit cytotoxic effects against various cancer cell lines. researchgate.netscholarsresearchlibrary.com Research into this compound derivatives has further confirmed this potential.
A range of N-arylbenzamide and related derivatives have been synthesized and evaluated for their antiproliferative effects. For example, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were tested against multiple human cancer cell lines, including A-498 (kidney), NCI-H23 (non-small cell lung), MDA-MB-231 (breast), MCF-7 (breast), and A-549 (lung). nih.gov One promising compound from this series, 6g , demonstrated significant activity with GI₅₀ (50% growth inhibition) values ranging from 11.35 µM to 15.77 µM across the tested cell lines. nih.gov Similarly, novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs also showed anticancer activity against a panel of 58 cancer cell lines, with some compounds showing significant percent growth inhibition (PGI) against cell lines like the CNS cancer cell line SNB-75. mdpi.com
| Compound Class/Derivative | Cancer Cell Line | Assay | Result (µM) | Reference |
|---|---|---|---|---|
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | A-498 (Kidney) | GI₅₀ | 14.46 | nih.gov |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | NCI-H23 (Lung) | GI₅₀ | 13.97 | nih.gov |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MDA-MB-231 (Breast) | GI₅₀ | 11.35 | nih.gov |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MCF-7 (Breast) | GI₅₀ | 11.58 | nih.gov |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | A-549 (Lung) | GI₅₀ | 15.77 | nih.gov |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | PGI | 41.25% at 10 µM | mdpi.com |
DNA is a primary pharmacological target for many anticancer agents, and compounds that interact with DNA can disrupt replication and transcription, leading to cell death. rsc.org The interaction can occur through several modes, including groove binding and intercalation. rsc.orgheraldopenaccess.us
Research on novel guanidine (B92328) derivatives, including a structure based on the this compound scaffold, has elucidated a potential mechanism of action. nih.gov Specifically, the compound N-(N′-(4-Bromophenyl)-N-cyclopropylcarbamimidoyl)benzamide (7b ) was studied for its DNA-binding potential using electronic absorption spectroscopy with salmon sperm DNA (SS-DNA). nih.gov The experiments revealed a hypochromic effect upon the addition of DNA, which is indicative of a groove-binding interaction, where the compound fits into the minor groove of the DNA helix. rsc.orgnih.gov This binding is a non-covalent interaction that can interfere with essential cellular processes. mdpi.com
The binding affinity of these compounds to DNA was quantified, with the 4-bromo substituted compound (7b ) showing a binding constant (K_b) of 7.84 × 10⁴ M⁻¹ and a Gibbs free energy change (ΔG) of -27.93 kJ mol⁻¹, signifying a spontaneous and stable binding interaction. nih.gov This data strongly suggests that the anticancer activity of these this compound derivatives may be mediated, at least in part, by their ability to bind to the minor groove of DNA. nih.gov
| Compound Derivative | Binding Constant (K_b) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Proposed Interaction Mode | Reference |
|---|---|---|---|---|
| N-(N′-(4-Bromophenyl)-N-cyclopropylcarbamimidoyl)benzamide (7b) | 7.84 × 10⁴ ± 0.05 | -27.93 | Minor Groove Binding | nih.gov |
Antiproliferative Effects
The benzamide structural framework is a significant scaffold in medicinal chemistry, with various derivatives exhibiting promising antiproliferative properties. Research into cinnamoyl anthranilates, a class of compounds that includes benzamide derivatives, has identified their potential as anticancer agents. nih.gov For instance, during a screening program, 2-cinnamamido-5-iodobenzamide was found to inhibit the proliferation of the K562 leukemic cell line by 74% at a 10 µM concentration. nih.gov
Structure-activity relationship studies have shown that substitutions on both the benzamido and the styryl parts of the molecule can be favorable for inhibiting K562 cell growth when compared to the unsubstituted parent compound, 2-cinnamamido-benzamide. nih.gov However, optimal activity was often observed when substitutions were present only on the benzamido moiety. nih.gov Further investigations into related structures, such as thiosemicarbazone derivatives, have also highlighted their potential as antiproliferative agents, demonstrating the versatility of scaffolds that can be linked to the benzamide core. nih.gov These compounds have been shown to induce significant DNA damage and interact directly with chromatin in human cancer cells. nih.gov
| Compound Class | Key Structural Feature | Observed Activity | Target Cell Line |
|---|---|---|---|
| Cinnamoyl Anthranilates | 2-cinnamamido-5-iodobenzamide | 74% proliferation inhibition at 10 µM | K562 (Leukemia) |
| Substituted 2-cinnamamido-benzamides | Substitutions on benzamido moiety | Generally higher activity | K562 (Leukemia) |
| Substituted 2-cinnamamido-benzamides | Substitutions on both benzamido and styryl moieties | Less active than benzamido-only substitutions | K562 (Leukemia) |
Antiviral Efficacy Studies
Derivatives of N-phenylbenzamide have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), a virus responsible for hand-foot-mouth disease. researchgate.netnih.gov In a study focused on developing anti-EV 71 drugs, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro antiviral activity against four different strains of the virus. researchgate.netnih.gov
Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as compound 1e) demonstrated notable activity against all tested EV 71 strains at low micromolar concentrations. researchgate.netnih.gov Its 50% inhibitory concentration (IC50) values ranged from 5.7 µM to 12 µM. nih.gov Furthermore, this compound exhibited significantly lower cytotoxicity to Vero host cells (TC50 = 620 µM) compared to the reference drug pirodavir (B1678457) (TC50 = 31 µM), resulting in a high selectivity index (SI). researchgate.netnih.gov This favorable profile makes it a promising lead compound for the development of new anti-EV 71 therapeutic agents. nih.gov
| Viral Strain (Genotype) | IC50 (µM) | TC50 (µM) in Vero Cells | Selectivity Index (SI = TC50/IC50) |
|---|---|---|---|
| SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | >108.8 |
| JS-52-3 (C4) | 12 ± 1.2 | 620 ± 0.0 | >51.7 |
| H (C2) | 8.5 ± 1.0 | 620 ± 0.0 | >72.9 |
| BrCr (A) | 11 ± 1.1 | 620 ± 0.0 | >56.4 |
Insecticidal and Agricultural Applications
Chitin (B13524) is a vital structural component in the exoskeletons of arthropods and the cell walls of most fungi. nih.gov As this aminopolysaccharide is absent in vertebrates, its synthesis pathway is an attractive and selective target for developing insecticides and fungicides. nih.gov Chitin synthesis inhibitors (CSIs) disrupt the formation of new cuticle in insects, interfering with the molting process and leading to mortality, particularly in immature stages. researchgate.net
One of the most prominent chemical groups of CSIs is the benzoylphenylureas (BPUs). researchgate.net These compounds, which share a structural relationship with the benzamide core, act by blocking the incorporation of N-acetylglucosamine into the growing chitin chain. researchgate.net Research has also explored other benzamide-related structures for this mechanism. For example, a study on N-(3-Phenylisoxazol-5-yl)benzamides found that derivatives with 2,6-difluoro substitutions on the benzoyl moiety exhibited the highest chitin synthesis inhibition activity in the cultured integumentary system of the striped stem borer, Chilo suppressalis. researcher.life This highlights the potential of the N-phenylbenzamide scaffold as a foundation for designing new and effective CSIs.
The practical application of chitin synthesis inhibitors is evident in their efficacy against various agricultural pests. semanticscholar.org Novel benzoylphenylurea (B10832687) compounds have demonstrated potent insecticidal activity in both laboratory and field settings. nih.gov For example, the candidate insecticide NK-17 was found to be significantly more toxic to the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella) than established insecticides like hexaflumuron (B1673140) and chlorfluazuron (B1668723) in laboratory bioassays. nih.gov
Specifically, the 50% lethal concentration (LC50) of NK-17 against S. exigua was 3.38 mg L⁻¹, making it 1.93 times more toxic than hexaflumuron. nih.gov Against P. xylostella, NK-17 had an LC50 of 26.73 mg L⁻¹, which was 1.36 times more toxic than hexaflumuron. nih.gov Field trials further confirmed its effectiveness, with a 5% emulsifiable concentrate of NK-17 providing excellent control of these pests. nih.gov The broad insecticidal potential of N-phenylbenzamide derivatives is also demonstrated by compounds bearing a trifluoromethylpyrimidine moiety, which show activity against pests like the fall armyworm (Spodoptera frugiperda). semanticscholar.org
| Insect Pest | NK-17 (mg L⁻¹) | Hexaflumuron (mg L⁻¹) | Chlorfluazuron (mg L⁻¹) |
|---|---|---|---|
| Spodoptera exigua (Beet Armyworm) | 3.38 | 6.54 | 9.09 |
| Plutella xylostella (Diamondback Moth) | 26.73 | 36.46 | 50.67 |
Enzyme and Receptor Modulation
The this compound scaffold and its derivatives are not limited to antimicrobial and insecticidal applications; they also serve as a versatile template for designing ligands that can modulate the function of specific enzymes and receptors in biological systems. The specific substitutions on the benzamide rings play a crucial role in determining the affinity and selectivity for these protein targets.
One area of research has focused on the Sigma-1 Receptor (S1R), a unique intracellular protein involved in various cellular functions. Building on an identified S1R ligand, novel benzamide derivatives were designed and synthesized to optimize their affinity and selectivity. mdpi.com This work demonstrates that the benzamide core can be effectively modified to create potent S1R agonists with favorable pharmacological profiles. mdpi.com
In another distinct therapeutic area, benzamide derivatives have been studied for their interaction with dopamine (B1211576) receptors. Research has shown that ring substituents on substituted benzamide ligands can indirectly mediate interactions with specific positions within the transmembrane helices of the D4 dopamine receptor. unthsc.edu This highlights the capacity of the benzamide structure to serve as a platform for developing subtype-selective receptor modulators for potential applications in neuroscience.
Inhibition of Specific Enzymes
Derivatives of this compound have been shown to be effective inhibitors of several key enzymes implicated in various physiological and pathological processes.
Notably, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. nih.gov Within this series, compounds bearing n-heptyl and n-octyl groups on the nitrogen atom demonstrated good inhibition against AChE, with IC50 values of 92.13±0.15 and 98.72±0.12µM, respectively. nih.gov This suggests that increased lipophilicity enhances the inhibitory activity against this enzyme. nih.gov
Furthermore, in the realm of α-glucosidase inhibition, which is a key target in the management of type 2 diabetes, certain 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have shown potent activity. chemrxiv.org Specifically, derivatives with aryl substituents such as 4-chlorophenyl, 3,4-dichlorophenyl, and 4-bromophenyl exhibited IC50 values of 18.25, 20.76, and 24.24 µM, respectively, which were superior to the standard drug acarbose (B1664774) (IC50 = 58.8 µM). chemrxiv.org
The inhibitory potential of these derivatives also extends to carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. An iminothiazoline analogue, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, displayed excellent inhibition of human carbonic anhydrase (hCA) with an IC50 value of 0.147 ± 0.03 µM. northwestern.edu
| Derivative Class | Target Enzyme | Key Findings | IC50 Values (µM) |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Good inhibition with increased lipophilicity. | 92.13±0.15 (n-heptyl) |
| 98.72±0.12 (n-octyl) | |||
| 2-(3-(4-bromobenzoyl)-...-N-arylacetamides | α-Glucosidase | Potent inhibition, superior to acarbose. | 18.25 (4-chlorophenyl) |
| 20.76 (3,4-dichlorophenyl) | |||
| 24.24 (4-bromophenyl) | |||
| (Z)-N-(...)-4-bromobenzamide | Carbonic Anhydrase (hCA) | Excellent inhibitory potential. | 0.147 ± 0.03 |
Ligand-Receptor Interaction Studies
The interaction of this compound derivatives with various receptors is a crucial aspect of their pharmacological profile. Benzamide derivatives, in general, are known to interact with serotonin (B10506) (5-HT) receptors. nih.gov Specifically, certain benzamide derivatives have been investigated for their role as serotonergic agonists, particularly at the 5-HT4 receptor subtype. nih.gov
In the context of dopamine receptors, which are key targets for antipsychotic drugs, substituted benzamides have been studied for their affinity to D2 receptors. nih.gov While specific studies on this compound derivatives are limited in this area, the broader class of benzamides is known to act as specific ligands for D2 receptors. nih.gov The design of novel delta opioid receptor agonists has also incorporated the benzamide scaffold, with compounds like N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide showing high affinity and selectivity for the delta opioid receptor. nih.gov These studies suggest that the this compound core can be a valuable template for designing ligands with specific receptor affinities.
Tyrosinase Inhibitory Activity
Research into the tyrosinase inhibitory activity of compounds related to this compound has provided some insights. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. A study on 4-substituted benzaldehydes, which are structurally related to the benzoyl moiety of this compound, demonstrated that 4-bromobenzaldehyde (B125591) inhibits mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 114 μM. Kinetic analysis revealed that 4-halogenated benzaldehydes, including the bromo-substituted variant, act as partial noncompetitive inhibitors. While this research was not conducted on this compound itself, it suggests that the 4-bromophenyl group could contribute to tyrosinase inhibitory activity in larger molecules.
Exploration of Other Biological Profiles
Beyond enzyme inhibition and receptor interactions, derivatives of this compound have been investigated for a range of other biological activities.
Anti-inflammatory, Analgesic, and Antipsychotic Properties
The anti-inflammatory potential of this compound derivatives has been a significant area of research. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) demonstrated notable anti-inflammatory and antinociceptive effects. nih.gov In a carrageenan-induced paw edema model, BTTSC reduced edema by 81.9% and 83.2% at the highest dose in the initial hours of the experiment. nih.gov The compound also showed activity in a compound 48/80-induced paw edema assay, suggesting an action involving histamine. nih.gov Furthermore, in a formalin test for nociception, BTTSC was effective in both phases of pain, particularly inflammatory pain. nih.gov Another study on 2-(2,3-dimethylphenylamino)-N-(4-bromophenyl)benzamide (JS-4) also highlighted its promising anti-inflammatory activity. nih.gov
Regarding antipsychotic properties, while direct studies on this compound are not prevalent, the broader class of benzamide derivatives has been extensively evaluated as potential antipsychotics. nih.gov These compounds often target dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov A series of benzamide derivatives were synthesized and showed potent and balanced activities at these receptors, with one compound reducing phencyclidine-induced hyperactivity in animal models, a preclinical model of schizophrenia. nih.gov This indicates the potential of the benzamide scaffold, which includes the this compound structure, in the development of new antipsychotic agents.
Antioxidant Activity
The antioxidant properties of compounds structurally related to this compound have been evaluated through various assays. The antioxidant potential of benzylic acid-derived bromophenols has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. For instance, one of the synthesized bromophenol derivatives exhibited a DPPH radical scavenging IC50 value of 4.27 µg/mL, which was comparable to the standard antioxidant BHT (IC50: 4.12 µg/mL). In the ABTS radical scavenging assay, another derivative showed an IC50 value of 9.49 µg/mL, similar to the standard Trolox (IC50: 9.36 µg/mL). These findings suggest that the presence of a bromophenyl moiety, a key feature of this compound, can contribute to significant antioxidant activity.
| Compound Class | Assay | Key Findings | IC50 Values (µg/mL) |
| Benzylic acid-derived bromophenols | DPPH Radical Scavenging | Comparable activity to standard antioxidant BHT. | 4.27 |
| ABTS Radical Scavenging | Similar activity to standard antioxidant Trolox. | 9.49 |
Anticonvulsant Effects
A significant body of research has focused on the anticonvulsant effects of N-phenylbenzamide derivatives. Several studies have utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice to evaluate these compounds. Isatin-based derivatives of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide have demonstrated favorable protection in both MES and PTZ tests. For instance, some of these compounds showed anti-seizure effects at a minimum dose of 30 mg/kg in the MES test. The anticonvulsant activity of these derivatives is often associated with their ability to interact with voltage-gated sodium channels. The structural features of these molecules, including the presence of an N-phenylbenzamide core, are considered important for their anticonvulsant properties.
Anti-allergic Activity
While direct and extensive research on the anti-allergic properties of this compound is not widely available in peer-reviewed literature, significant findings on the anti-allergic potential of the broader class of N-phenylbenzamide derivatives have been reported. These studies provide a strong indication of the therapeutic promise of this chemical scaffold in the context of allergic disorders.
Research into a series of novel N-phenylbenzamido acid derivatives has demonstrated their capability to inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) in rats. nih.gov The PCA model is a well-established in vivo assay for evaluating potential anti-allergic agents, as it mimics the Type I hypersensitivity reactions that are central to allergic conditions. nih.govcreative-biolabs.com
In these studies, several of the synthesized N-phenylbenzamide derivatives exhibited potent anti-allergic and cytoprotective activities. nih.gov Notably, the potency of some of these new compounds was found to be 20 to 80 times greater than that of disodium (B8443419) cromoglycate, a well-known mast cell stabilizer used in the management of allergic conditions. nih.gov
One of the most potent compounds identified in this series was 4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide, also known as CR 2039. nih.govnih.gov This particular derivative underwent further in vivo evaluation to characterize its anti-allergic effects more thoroughly.
The research findings indicated that CR 2039 was effective in antagonizing bronchoconstriction induced by aerosolized ovalbumin in both anesthetized and conscious IgE-sensitized guinea pigs. nih.gov The compound also demonstrated a dose-dependent inhibition of rat passive cutaneous anaphylaxis, with an ED50 of 0.1 mg/kg when administered intramuscularly or intravenously, making it approximately 15 times more potent than disodium cromoglycate in this model. nih.gov Furthermore, CR 2039 was shown to inhibit guinea-pig lung cAMP-phosphodiesterase, with an IC50 of 50 microM. nih.gov
These findings underscore the potential of the N-phenylbenzamide scaffold as a basis for the development of new and effective anti-allergic agents. The high potency of certain derivatives suggests that with further structural modifications and targeted research, compounds with significant therapeutic value for atopic allergic diseases could be developed. nih.gov
Detailed Research Findings on a Potent N-Phenylbenzamide Derivative
| Compound | Test Model | Species | Route of Administration | Potency (ID50/ED50) | Reference |
|---|---|---|---|---|---|
| 4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide (CR 2039) | Ovalbumin-induced bronchoconstriction | Guinea Pig (anesthetized & conscious) | Tracheal Insufflation | 3.7 mg/animal | nih.gov |
| Ovalbumin-induced bronchoconstriction | Guinea Pig (anesthetized & conscious) | Intramuscular (im) | 20 mg/kg | nih.gov | |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Intramuscular (im) or Intravenous (iv) | 0.1 mg/kg | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity Profiles
The biological activity of N-(4-bromophenyl)benzamide derivatives can be significantly modulated by the introduction of various substituents on both the benzoyl and the N-phenyl rings. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Halogenation Effects on Efficacy and Selectivity
The presence and nature of halogen substituents on the this compound scaffold play a pivotal role in determining the biological efficacy and selectivity of these compounds. The substitution of different halogens (Fluorine, Chlorine, Bromine, Iodine) at various positions can lead to profound changes in activity.
In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which incorporate a modified benzamide (B126) core, the effect of different halogens at the 4-position of the N-phenyl ring was investigated. acs.org This study, along with others, has provided valuable insights into the role of halogenation. Generally, the introduction of a halogen atom can influence the lipophilicity, electronic distribution, and conformation of the molecule, all of which are critical for target binding. For instance, in a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the introduction of chlorine atoms ortho to the 2-aminobenzimidazole (B67599) moieties resulted in the most potent anti-Trypanosoma brucei compound. nih.gov However, the presence of two halogen atoms in a bis(2-aminoimidazoline) scaffold appeared to be detrimental to antiprotozoal activity, suggesting a nuanced role for multiple halogen substitutions. acs.org
The position of the halogen is also a critical determinant of activity. Studies on N-(chlorophenyl)pyridinecarboxamides have demonstrated that the isomeric position of the chlorine atom (ortho, meta, or para) significantly affects the crystal packing and intermolecular interactions, which can translate to differences in biological activity. acs.org A comparative study on halogenated E-stilbenols, which share some structural similarities with the aromatic portions of this compound, revealed that the introduction of halogens like bromine and chlorine can optimize lipophilicity, a key factor for bioavailability and activity. mdpi.com
| Compound/Analog | Halogen Substitution | Biological Activity/Observation | Reference |
| N-phenylthieno[2,3-b]pyridine-2-carboxamide analog | 4-F, 4-Cl, 4-Br, 4-I on N-phenyl ring | Halogen at this position influences FOXM1-inhibitory activity. | acs.org |
| Bis(2-aminobenzimidazole) derivative | Cl ortho to 2-aminobenzimidazole | Most potent anti-T. brucei compound in the series. | nih.gov |
| Bis(2-aminoimidazoline) derivative | Two halogen atoms | Counterproductive for antiprotozoal activity. | acs.org |
| N-(chlorophenyl)pyridinecarboxamide | o-, m-, p-Cl | Isomeric position affects crystal structure and interactions. | acs.org |
Influence of Electron-Withdrawing and Electron-Donating Groups
Studies on antischistosomal N-phenylbenzamides have shown that electron-withdrawing substituents, such as nitro (NO2) and trifluoromethyl (CF3), at the meta and para positions of both the anilide and carboxylic acid portions generally enhance potency. nih.gov For example, derivatives with these EWGs demonstrated improved in vitro activity against adult Schistosoma mansoni. nih.gov In another study focusing on FOXM1 inhibitors, compounds bearing a cyano (-CN) group, a strong EWG, at the 2-position of the phenyl ring (in combination with a halogen at the 4-position) were found to decrease FOXM1 expression in a triple-negative breast cancer cell line. acs.org
Conversely, the influence of electron-donating groups can vary depending on the biological target. In some cases, EDGs can enhance activity. For instance, in a series of 4-anilino-quinazoline derivatives, which have a related pharmacophore, analogs with electron-donating dimethoxy substituents showed better inhibitory effects against EGFR and VEGFR-2 compared to those with an electron-withdrawing dioxolane ring. acs.org However, in other contexts, EDGs can be detrimental to activity. For example, in a study on FAK inhibitors, methyl groups (EDGs) were found to be unfavorable for activity. nih.gov
| Compound Series | Substituent Type | Position(s) | Effect on Biological Activity | Reference |
| Antischistosomal N-phenylbenzamides | Electron-Withdrawing (e.g., NO2, CF3) | meta and para | Improved potency | nih.gov |
| FOXM1 Inhibitors | Electron-Withdrawing (e.g., -CN) | 2-position of N-phenyl ring | Decreased FOXM1 expression | acs.org |
| 4-Anilino-quinazoline Derivatives | Electron-Donating (e.g., dimethoxy) | 6,7-positions | Better inhibition of EGFR and VEGFR-2 | acs.org |
| FAK Inhibitors | Electron-Donating (e.g., methyl) | Various | Unfavorable for inhibition | nih.gov |
| Anti-EV71 N-phenylbenzamides | H-bond donor (e.g., -NH2) | R6 position | Favors anti-EV 71 activity | mdpi.com |
Effects of Heterocyclic and Other Aromatic Moiety Incorporations
Replacing one of the phenyl rings of the this compound scaffold with a heterocyclic or another aromatic moiety is a common strategy to explore new chemical space and modulate biological activity. These modifications can introduce new hydrogen bonding opportunities, alter the geometry of the molecule, and improve physicochemical properties.
The incorporation of a furan (B31954) ring in place of the benzoyl group has been explored. N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial activities against drug-resistant bacteria. Further derivatization of the furan ring can lead to compounds with enhanced potency.
Thiazole (B1198619) is another heterocycle that has been incorporated into this scaffold. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and shown to possess antimicrobial and antiproliferative activities. nih.gov The thiazole ring acts as a bioisostere for the phenyl ring and can engage in different interactions with the biological target.
The introduction of a pyrazole (B372694) moiety has also been investigated. A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, demonstrated biological activity in rainbow trout alevins, highlighting the potential of this heterocyclic system in modulating bioactivity. nih.govatauni.edu.tr Pyrazoles are known for a wide range of pharmacological effects, and their incorporation can lead to compounds with novel mechanisms of action. biointerfaceresearch.comnih.govdoaj.org
Furthermore, the introduction of a 1,2,4-oxadiazole (B8745197) ring has been shown to be a successful strategy. Benzamides substituted with a pyridine-linked 1,2,4-oxadiazole exhibited good larvicidal and fungicidal activities. nih.gov In another study, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives containing a thiophene (B33073) ring showed potent histone deacetylase inhibitory activity. nih.gov
Stereochemical Influence on Biological Activity
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-target interactions.
While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the amide nitrogen or on the aromatic rings, can lead to stereoisomers with distinct biological activities. For example, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide introduces a chiral center at the ethylamine (B1201723) moiety. nih.gov The biological evaluation of the individual enantiomers of such derivatives is critical to understanding the stereochemical requirements for activity.
In a study on salicylanilides, which are structurally related to this compound, it was found that the (R)-enantiomers demonstrated higher antimicrobial activity compared to the (S)-enantiomers. nih.gov Conversely, the (S)-enantiomers showed higher inhibition of photosynthetic electron transport. This highlights the principle of stereoselectivity, where different enantiomers can have different potencies and even different biological targets. A study on farrerol (B190892) enantiomers also demonstrated stereoselective differences in their inhibition of various CYP enzymes, which could lead to stereoselectivity in their metabolism. researchgate.net
Correlation between Molecular Structure and Physicochemical Parameters Relevant to Bioactivity
The biological activity of a compound is not solely dependent on its ability to bind to a target but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include lipophilicity (logP), acidity/basicity (pKa), and solubility.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor. In a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, modifying the lipophilicity by replacing a chlorine atom with a more lipophilic bromine atom was explored to enhance antimicrobial activity. atauni.edu.tr However, an increase in lipophilicity does not always lead to improved activity and can sometimes be detrimental due to lower water solubility. atauni.edu.tr Computational tools are often used to predict logP values to guide the design of compounds with optimal lipophilicity. researchgate.net
The pKa of a compound influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target. The introduction of electron-withdrawing or electron-donating groups can significantly alter the pKa of the amide proton in this compound. In a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the measured pKa values correlated with the DNA binding affinities. acs.orgnih.gov
Design Principles for Optimized this compound Scaffolds
Based on the SAR and SPR studies, several design principles can be formulated for the optimization of this compound scaffolds to achieve desired biological activities.
Targeted Substituent Placement: The strategic placement of substituents is paramount. For instance, to enhance antischistosomal activity, electron-withdrawing groups at the meta and para positions of both phenyl rings are preferred. nih.gov For other targets, such as certain kinases, electron-donating groups might be more beneficial. acs.org
Modulation of Physicochemical Properties: Fine-tuning lipophilicity is crucial. While increasing lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic liability. The introduction of polar groups or heterocycles can help to balance this property. The pKa should also be considered to ensure an appropriate ionization state for target engagement and cell penetration.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design approaches can be employed to design ligands that fit optimally into the binding site. daneshyari.com This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and designing molecules that maximize these interactions.
Bioisosteric Replacement: The replacement of certain functional groups or rings with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle like thiophene, pyrazole, or oxadiazole can introduce new interaction points and improve drug-like properties. nih.govnih.gov
Stereochemical Considerations: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers are essential to identify the more active and less toxic stereoisomer. nih.govnih.gov
By applying these design principles, medicinal chemists can systematically optimize the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.
Applications and Potential in Materials Science Research
Utilization in the Development of Advanced Polymeric Materials
The rigid benzanilide (B160483) core of N-(4-Bromophenyl)benzamide and its derivatives can be leveraged to impart desirable thermal and mechanical properties to polymeric materials. While direct polymerization of this compound is not commonly reported, its derivatives are being investigated as functional monomers in the synthesis of specialized polymers.
One area of potential is in the creation of molecularly imprinted polymers (MIPs) . These are polymers synthesized in the presence of a template molecule, resulting in cavities that are specific to the template. A study on a related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, demonstrated its use as a functionalized template for the fabrication of MIPs. This suggests that appropriately modified this compound derivatives could serve a similar role, leading to polymers with highly selective recognition sites for applications in chemical sensing, separation processes, and catalysis.
Furthermore, the bromine atom on the phenyl ring offers a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. This can be used to tailor the surface properties, solubility, and reactivity of the resulting material. The development of high-performance polymers such as polyaramides , known for their exceptional strength and thermal stability, often involves the use of halogenated aromatic monomers. The structural motifs present in this compound make it a candidate for incorporation into such advanced polymer architectures.
Integration into Dye and Pigment Systems
The core structure of this compound can be chemically modified to create novel colorants. A key strategy in dye synthesis is the formation of an azo group (-N=N-) , which is a powerful chromophore responsible for the color of many synthetic dyes. This is typically achieved through a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.
While this compound itself does not possess a primary amino group, it can be readily converted to a derivative that does. For instance, the bromo-substituent can be replaced with an amino group through various synthetic methods. This resulting N-(4-aminophenyl)benzamide could then undergo diazotization and coupling to produce a wide range of azo dyes with potentially interesting coloristic and fastness properties. The final properties of the dye would depend on the nature of the coupling component used.
The general synthetic route for azo dyes involves two main steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol (B47542) or another aromatic amine.
Innovative Synthetic Routes for Material Functionalization
The presence of the bromine atom on the this compound molecule is a key feature that enables a variety of innovative synthetic routes for material functionalization. One of the most powerful and versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . mdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated aromatic ring and a wide range of organoboron compounds, such as boronic acids and their esters. mdpi.com
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Where 'R' can be a diverse array of organic functional groups. This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and high yields.
Table 1: Examples of Functionalized N-phenylbenzamide Analogues via Suzuki-Miyaura Coupling
| Aryl Boronic Acid Reactant | Resulting Functionalized Product | Potential Application Area |
| Phenylboronic acid | N-(Biphenyl-4-yl)benzamide | Liquid crystals, Organic electronics |
| 4-Methoxyphenylboronic acid | N-(4'-Methoxybiphenyl-4-yl)benzamide | Optoelectronic materials |
| 4-Formylphenylboronic acid | N-(4'-Formylbiphenyl-4-yl)benzamide | Precursor for further functionalization |
| Thiophene-2-boronic acid | N-(4-(Thiophen-2-yl)phenyl)benzamide | Organic semiconductors |
This synthetic flexibility allows for the creation of a library of N-phenylbenzamide derivatives with tailored electronic, optical, and self-assembly properties. For example, by introducing mesogenic (liquid-crystal-forming) groups, it is possible to synthesize novel liquid crystalline materials. Similarly, the incorporation of chromophoric or fluorophoric moieties can lead to new dyes and fluorescent probes. The ability to precisely engineer the molecular structure at the bromine position makes this compound a valuable platform for the design and synthesis of next-generation functional materials.
Future Perspectives and Research Challenges
Emerging Therapeutic Avenues for N-(4-Bromophenyl)benzamide Derivatives
The inherent versatility of the this compound core has enabled its exploration across a wide spectrum of diseases. Research is continuously uncovering new applications for its derivatives, driven by their ability to interact with a diverse range of biological targets.
Antimicrobial Agents: A significant area of research focuses on developing derivatives to combat the growing threat of antimicrobial resistance. Studies have demonstrated that certain this compound analogues exhibit potent activity against drug-resistant bacteria. For instance, N-(4-bromophenyl)furan-2-carboxamide showed excellent activity against extensively drug-resistant (XDR) pathogens, including Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg and a Minimum Bactericidal Concentration (MBC) of 12.5 mg. mdpi.com Similarly, other derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed into future drug leads to address challenging infections. nanobioletters.commdpi.comresearchgate.net
Anticancer Therapeutics: The development of novel anticancer agents is another promising frontier. Derivatives of N-phenylbenzamide have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers. nih.gov One notable derivative, N-(4-Bromophenyl)-2-(4,5-dicyano-1H-Imidazol-2-yl)benzamide, is among those identified with potential anticancer properties. nih.gov Furthermore, the benzamide (B126) scaffold is crucial for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a promising class of targeted cancer therapies. Research has shown that novel benzamide derivatives can exhibit potent PARP-1 inhibitory effects, with IC50 values in the nanomolar range, and effectively induce apoptosis in cancer cells. researchgate.net
Enzyme Inhibition for Chronic Diseases: The therapeutic potential of these derivatives extends to the modulation of key enzymes implicated in chronic diseases.
Neurodegenerative Diseases: Benzamide derivatives have been designed as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathophysiology of Alzheimer's disease. mdpi.com
Diabetes: Computational studies have highlighted the potential of benzamide derivatives as glucokinase activators, which could aid in the treatment of type 2 diabetes by improving insulin (B600854) secretion. nih.gov
Cancer: Beyond PARP-1, benzamide derivatives have been investigated as inhibitors of other enzymes crucial to cancer progression, such as topoisomerases and histone deacetylases (HDACs). nih.govresearchgate.net
| Derivative Class | Therapeutic Target/Area | Key Findings | Reference |
|---|---|---|---|
| Furan-2-carboxamides | Antibacterial (XDR pathogens) | MIC of 6.25 mg against CRAB. | mdpi.com |
| Imidazole-based N-phenylbenzamides | Anticancer (A549, HeLa, MCF-7) | Derivatives 4e and 4f showed IC50 values between 7.5 and 11.1 μM. | nih.gov |
| Benzamidophenyl/Phenylacetamidophenyl scaffolds | Anticancer (PARP-1 Inhibition) | Compound 13f exhibited a PARP-1 IC50 of 0.25 nM. | researchgate.net |
| Pyrazine-2-carboxamides | Antibacterial (XDR S. Typhi) | Compound 5d showed an inhibition zone of 17 mm and MIC of 6.25 mg/mL. | mdpi.com |
| General Benzamides | Neurodegenerative (AChE/BACE1 Inhibition) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed an AChE IC50 of 0.056 µM. | mdpi.com |
Advancements in Synthetic Methodologies for Scalability and Sustainability
The transition of a promising compound from laboratory-scale synthesis to industrial production hinges on the availability of scalable, cost-effective, and environmentally friendly synthetic methods. Traditional amide bond formation often relies on stoichiometric activating agents and hazardous solvents, which are not ideal for large-scale production. ucl.ac.ukwalisongo.ac.id
Future research is focused on developing "green" chemistry approaches for the synthesis of this compound and its derivatives. Key advancements include:
Catalytic Direct Amidation: The use of catalysts like boric acid allows for the direct condensation of carboxylic acids and amines, with water being the only byproduct. This method significantly improves atom economy and reduces waste. walisongo.ac.idsciepub.com
Novel Catalytic Systems: Researchers are exploring efficient and reusable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4), to facilitate the synthesis under mild conditions, often enhanced by techniques like ultrasonic irradiation. researchgate.net
Sustainable Solvents and Conditions: A major push is towards replacing conventional solvents like DMF and CH2Cl2 with greener alternatives. ucl.ac.ukmdpi.com Iron-mediated synthesis in water represents a significant step forward, utilizing a cheap, safe reducing agent in an environmentally benign solvent. rsc.org
The ability to produce substantial quantities of target compounds through such scalable routes is critical for enabling comprehensive biological investigations and potential commercial development. rsc.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Boric Acid Catalysis | Direct condensation of acid and amine. | Green (water is the only byproduct), high atom economy. | walisongo.ac.idsciepub.com |
| Diatomite earth@IL/ZrCl4 | Heterogeneous catalysis with ultrasonic irradiation. | Reusable catalyst, rapid, high yields, eco-friendly. | researchgate.net |
| Fe-mediated Synthesis | Uses iron dust as a reductant in water. | Cheap and safe reagent, green solvent. | rsc.org |
| Three-Component Reaction | One-pot synthesis from isatoic anhydride, amines, and 2-bromoacetophenone. | High yields, simple workup, operational simplicity. | nih.gov |
Refinement of Computational Models for Enhanced Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new drug candidates. For this compound derivatives, in silico methods are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and assessing pharmacokinetic properties before committing to costly and time-consuming synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural or physicochemical properties of benzamide derivatives with their biological activities, such as antimicrobial or anticancer effects. nih.govsphinxsai.comunair.ac.id These models help identify key molecular features that are essential for potency, allowing for the rational design of more effective compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For benzamide derivatives, docking studies have been used to elucidate binding modes with enzymes like HDAC2, topoisomerases, and glucokinase activators. nih.govresearchgate.netresearchgate.net Such studies have revealed the critical role of the bromine atom in forming halogen bonds and other key interactions within the protein's active site, highlighting its importance for ligand-protein binding. nih.govjst.go.jp
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential spatial arrangement of features necessary for biological activity. These models, combined with virtual screening of large compound databases, can identify novel benzamide-based hits with desired therapeutic potential. nih.gov
The ongoing challenge is to improve the predictive power of these models. This requires the integration of larger, high-quality experimental datasets and the application of machine learning and artificial intelligence to capture complex biological relationships more accurately. malvernpanalytical.comarxiv.orgdrugtargetreview.com
| Computational Method | Target/Application | Key Insight | Reference |
|---|---|---|---|
| Molecular Docking | Protein-Ligand Interactions | The bromine atom plays a key role via σ-hole and π-hole interactions. | nih.govjst.go.jp |
| 3D-QSAR & Pharmacophore Modeling | Glucokinase Activators (Diabetes) | Identified essential features for activity and screened for novel hit compounds. | nih.gov |
| QSAR | Antimicrobial Activity | Modeled activity using topological and molecular connectivity indices. | nih.gov |
| Molecular Docking | Topoisomerase Inhibition (Anticancer) | Identified promising compounds with high affinity for the Topo IIα enzyme. | researchgate.net |
Synergistic Research Opportunities Across Disciplines
The complexity of modern drug discovery necessitates a multidisciplinary approach. The advancement of this compound derivatives is a prime example of where synergy between different scientific fields can drive innovation.
Chemistry and Biology: The foundational collaboration is between synthetic chemists who design and create novel derivatives and biologists who evaluate their activity in cellular and animal models. This iterative cycle of design-synthesis-testing is fundamental to lead optimization.
Computational and Medicinal Chemistry: The integration of computational modeling into the drug design process allows for a more rational approach to synthesis. Predictive models can prioritize which compounds to synthesize, saving time and resources and increasing the probability of success. bioengineer.org
Pharmacology and Clinical Science: As compounds advance, collaboration with pharmacologists is essential to understand their in vivo behavior (pharmacokinetics and pharmacodynamics). This knowledge is critical for designing effective clinical trials, which requires close partnership between basic scientists and clinical researchers. nih.gov
Chemical Biology and Data Science: The emergence of new technologies like chemical proteomics, DNA-encoded libraries, and AI-driven predictive models offers new avenues for target identification and lead discovery. bioengineer.orgacs.org Fusing expertise from these diverse fields will be critical for tackling the complex challenges of drug development and unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the most reliable synthetic routes for N-(4-Bromophenyl)benzamide, and how can purity be optimized?
this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-bromoaniline with benzoyl chloride in anhydrous dichloromethane or benzene, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., 0–5°C, 12–24 hr) yield the product with 65–86% efficiency after recrystallization from ethanol . For higher purity (>98%), column chromatography with ethyl acetate/hexane (1:3 v/v) is recommended. Characterization via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.4–8.1 ppm) and GC-MS (m/z 290 [M⁺]) confirms structural integrity .
Q. How should researchers validate the structural identity of this compound?
A multi-technique approach is critical:
- ¹H NMR : Look for doublets integrating to 4H (aromatic protons ortho to Br) and a singlet for the amide NH (δ ~8.5 ppm).
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 291.1, with fragmentation peaks at m/z 170 (benzamide) and 121 (4-bromophenyl) .
Advanced Research Questions
Q. What mechanisms underlie the bioactivity of this compound in Huntington’s disease models?
this compound derivatives (e.g., Polyglutamine Aggregation Inhibitor III, C2-8) inhibit polyQ aggregation via competitive binding to misfolded huntingtin proteins. In vitro studies show IC₅₀ values of 4 µM in PC12 cells, with cell permeability confirmed via fluorescence tagging . Key experiments include:
Q. How do polymorphic forms of this compound derivatives affect physicochemical properties?
Polymorphs arise from variations in weak interactions (e.g., C-H···O, halogen bonding). For example, 2-iodo-N-(4-bromophenyl)benzamide exhibits two forms (IIA and IIB):
- Form IIA : Higher melting point (174°C) due to dense π-π stacking.
- Form IIB : Enhanced solubility in DMSO (12 mg/mL) from looser packing .
X-ray crystallography and DSC are essential for differentiation.
Q. How can contradictory synthesis yields (45–93%) be resolved in selenourea derivatives of this compound?
Yield discrepancies arise from:
Q. What strategies optimize this compound derivatives for kinase inhibition?
Derivatives like 1,2,3-triazole chalcones (4a-h) are synthesized via Cu-catalyzed azide-alkyne cycloaddition, followed by acylation. Testing against kinases (e.g., EGFR, VEGFR2) at 1×10⁻⁴–3×10⁻⁹ M identifies IC₅₀ values <100 nM for compounds with electron-deficient aryl groups . Key parameters:
- Lipophilicity : LogP >3 enhances membrane permeability.
- Steric Effects : Bulky substituents (e.g., 4-Cl) improve target selectivity .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
